molecular formula C36H41F2N3O B12746295 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine CAS No. 143760-28-5

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine

Cat. No.: B12746295
CAS No.: 143760-28-5
M. Wt: 569.7 g/mol
InChI Key: QFSSEKVIZBZQMA-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4,4-Bis(4-fluorophenyl)butyl bromide, which is then reacted with piperazine to form the core structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the aromatic rings leads to the formation of cyclohexane derivatives.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Bis(4-chlorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine
  • 1-(4,4-Bis(4-methylphenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenyl(phenylmethyl)amino)propyl)piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

143760-28-5

Molecular Formula

C36H41F2N3O

Molecular Weight

569.7 g/mol

IUPAC Name

1-(N-benzylanilino)-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C36H41F2N3O/c37-32-17-13-30(14-18-32)36(31-15-19-33(38)20-16-31)12-7-21-39-22-24-40(25-23-39)27-35(42)28-41(34-10-5-2-6-11-34)26-29-8-3-1-4-9-29/h1-6,8-11,13-20,35-36,42H,7,12,21-28H2

InChI Key

QFSSEKVIZBZQMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(CC4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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